molecular formula C18H23BrN2O2S B2861305 (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide CAS No. 865162-74-9

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide

Cat. No.: B2861305
CAS No.: 865162-74-9
M. Wt: 411.36
InChI Key: IXNMTEYLJGJNQZ-ZZEZOPTASA-N
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Description

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties. The unique structure of this compound, featuring a bromine atom and an ethoxyethyl group, contributes to its distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This step involves the cyclization of 2-aminobenzenethiol with bromoacetaldehyde to form 6-bromo-2-aminobenzothiazole.

    Introduction of the ethoxyethyl group: The 6-bromo-2-aminobenzothiazole is then reacted with 2-bromoethyl ethyl ether under basic conditions to introduce the ethoxyethyl group.

    Formation of the ylidene group: The resulting intermediate is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of azide or other substituted derivatives.

Scientific Research Applications

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an anticancer and antibacterial agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide involves its interaction with specific molecular targets in cells. The compound is believed to exert its effects by:

    Inhibiting enzyme activity: It can bind to and inhibit the activity of certain enzymes involved in cell proliferation and survival.

    Inducing apoptosis: The compound can trigger programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.

    Disrupting bacterial cell walls: In antibacterial applications, it can interfere with the synthesis of bacterial cell walls, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    6-bromobenzo[d]thiazol-2(3H)-one: A precursor in the synthesis of the target compound, known for its antibacterial properties.

    1,2,3-triazole derivatives: Compounds with similar biological activities, including anticancer and antibacterial effects.

Uniqueness

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide is unique due to its specific structural features, such as the presence of the ethoxyethyl group and the cyclohexanecarboxamide moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis methods, mechanisms of action, and comparisons with similar compounds.

Structural Overview

This compound features a benzo[d]thiazole moiety , which is often associated with various pharmacological properties such as antimicrobial and anticancer activities. The presence of a bromine atom and an ethoxyethyl group enhances its chemical properties and reactivity, making it a candidate for further biological studies.

Synthesis Methods

The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient for generating complex molecules. A common synthetic route includes:

  • Formation of the Benzothiazole Core : This can be achieved through cyclization reactions involving 2-aminobenzenethiol and an aldehyde.
  • Bromination : The benzothiazole core is brominated using brominating agents.
  • Ethoxyethyl Substitution : The ethoxyethyl group is introduced via alkylation reactions.
  • Formation of the Ylidene Group : This involves condensation with an appropriate amine derivative.

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity. Compounds containing the benzo[d]thiazole structure have shown inhibitory effects on matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis .

In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies.

Anti-inflammatory Effects

Research has also pointed to the anti-inflammatory properties of this compound. It may inhibit specific enzymes involved in inflammatory processes, although detailed mechanistic studies are still needed to fully elucidate these interactions .

The mechanism by which this compound exerts its biological effects likely involves binding to specific molecular targets such as enzymes or receptors. This binding can modulate their activity, leading to observed biological effects such as inhibition of cell proliferation in cancer cells or disruption of inflammatory pathways .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUniqueness
6-Bromo-2-methylbenzo[d]thiazoleBromine substitutionAnticancerLacks ethoxyethyl group
5-Methylbenzo[d]thiazoleMethyl substitutionAntimicrobialSimpler structure
4-Ethoxy-N-(benzo[d]thiazol-2(3H)-ylidene)anilineEthoxy groupAntioxidantDifferent nitrogen substitution

The presence of both bromine and ethoxyethyl groups in this compound contributes to its distinct biological profile and potential efficacy compared to these similar compounds .

Properties

IUPAC Name

N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN2O2S/c1-2-23-11-10-21-15-9-8-14(19)12-16(15)24-18(21)20-17(22)13-6-4-3-5-7-13/h8-9,12-13H,2-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNMTEYLJGJNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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